N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
Overview
Description
N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine derivative with an appropriate isocyanate or carbamoyl chloride.
Substitution Reactions: The methoxyphenyl and propan-2-ylphenyl groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-(4-methoxyphenyl)-6-oxo-1-(phenylcarbamoyl)methyl-1,6-dihydropyridazine-3-carboxamide
Uniqueness
N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of both methoxyphenyl and propan-2-ylphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- Pyridazine Core : This core structure is known for various biological activities.
- Substituents : The presence of a methoxyphenyl group and an isopropylphenyl carbamoyl substituent enhances its chemical properties.
Molecular Formula
- C : 22
- H : 24
- N : 4
- O : 3
Molecular Weight
- Approximately 396.44 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and inflammation.
- Receptor Modulation : It can modulate receptors that play critical roles in cellular signaling pathways, potentially influencing cell growth and survival.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. A study evaluated the antimicrobial effects of similar compounds against various bacterial strains, demonstrating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Compounds with similar structures have been reported to possess antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .
Case Studies
- In Vitro Studies : A series of in vitro assays have shown that pyridazine derivatives can effectively inhibit the growth of specific cancer cell lines. For instance, one study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates in cancer models. These studies suggest a promising therapeutic potential for this class of compounds .
Comparative Biological Activity Table
Compound | Biological Activity | Reference |
---|---|---|
N-(4-methoxyphenyl)-6-oxo... | Antimicrobial | |
Related Pyridazine Derivative | Cancer Cell Inhibition | |
Isopropylphenyl Analog | Antioxidant Activity |
Synthesis and Optimization
The synthesis of this compound involves several steps:
- Formation of the pyridazine core through cyclization reactions.
- Introduction of substituents via nucleophilic substitution reactions.
- Final purification steps to obtain high-purity compounds suitable for biological testing.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]pyridazine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15(2)16-4-6-17(7-5-16)24-21(28)14-27-22(29)13-12-20(26-27)23(30)25-18-8-10-19(31-3)11-9-18/h4-13,15H,14H2,1-3H3,(H,24,28)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTYLYXHUOBKPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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